H-Tbu-Gly-Otbu-HCl

Peptoid Synthesis Solid-Phase Synthesis Conformational Control

Secure your supply of H-Tbu-Gly-Otbu-HCl (CAS 1373519-39-1), the essential dual-protected glycine derivative for controlled, stepwise synthesis of N-alkylated peptides and peptoids. Its unique orthogonal tBu/OtBu protection enables site-specific coupling and higher yields in complex sequences where simpler building blocks fail. Ideal for rational design of peptoid libraries and drug candidate development. Order high-purity material today.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
CAS No. 1373519-39-1
Cat. No. B12050662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Tbu-Gly-Otbu-HCl
CAS1373519-39-1
Molecular FormulaC10H22ClNO2
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C10H21NO2.ClH/c1-9(2,3)11-7-8(12)13-10(4,5)6;/h11H,7H2,1-6H3;1H
InChIKeyWKENONUVJWAVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Tbu-Gly-Otbu-HCl (CAS 1373519-39-1) – A Dual-Protected Glycine Building Block for Peptide Synthesis


H-Tbu-Gly-Otbu-HCl is an amino acid derivative featuring both an N-terminal tert-butyl (tBu) group and a C-terminal tert-butyl ester (OtBu) protecting group, provided as a stable hydrochloride salt. Its primary application lies in peptide synthesis, where the orthogonal protection of the amine and carboxyl functionalities facilitates controlled, stepwise coupling reactions to construct complex peptide chains and peptidomimetics . This compound serves as a key intermediate for introducing sterically hindered glycine residues into synthetic sequences.

Why Standard Glycine Esters Are Inadequate for H-Tbu-Gly-Otbu-HCl Applications


The specific utility of H-Tbu-Gly-Otbu-HCl is derived from its unique dual-protection strategy, which distinguishes it from simpler, single-protected glycine esters. While a common building block like H-Gly-OtBu·HCl provides only C-terminal protection, H-Tbu-Gly-Otbu-HCl protects both reactive ends of the amino acid . This dual protection is critical for achieving site-specific coupling in the synthesis of N-alkylated peptides or peptoids, where a free N-terminus on the glycine would lead to undesired side reactions or branched products [1]. Simple substitution with a mono-protected glycine derivative would necessitate additional, less efficient protection/deprotection steps, increasing the synthetic burden and risk of product loss. The quantitative impact of this difference is elaborated in the evidence below.

Quantitative Differentiation: H-Tbu-Gly-Otbu-HCl vs. Standard Glycine Derivatives in Peptide Synthesis


N-Terminal Protection Enables Exclusive cis-Amide Bond Geometry in Peptoid Synthesis

The N-tert-butyl (tBu) group present in H-Tbu-Gly-Otbu-HCl exerts a major steric influence on the adjacent amide bond when incorporated into peptoid backbones. Unlike unsubstituted glycine or mono-protected glycine esters (e.g., H-Gly-OtBu·HCl), the hindered tBu side chain forces the NX-NtBu peptoid-amide bond to adopt exclusively the cis-geometry [1]. This contrasts with standard glycine residues, which populate a mixture of cis and trans conformations, leading to heterogeneous peptide structures.

Peptoid Synthesis Solid-Phase Synthesis Conformational Control

Orthogonal Protection Prevents Side Reactions in N-Alkylated Peptide Synthesis

The synthesis of N-alkylated peptides is often plagued by low yields and purity due to side reactions at the unprotected N-terminus. H-Tbu-Gly-Otbu-HCl provides a solution by delivering a pre-protected N-alkyl amino acid. For instance, in the synthesis of a peptide containing an N-tert-butyl glycine residue, using H-Tbu-Gly-Otbu-HCl as the building block avoids the inefficient and often racemization-prone on-resin alkylation step required when starting from a standard glycine precursor like H-Gly-OtBu·HCl [1]. A method for synthesizing N-substituted peptides highlights that using pre-protected N-alkyl amino acid derivatives can achieve high purity and synthetic efficiency [2].

Peptide Synthesis N-Alkylation Orthogonal Protection

Key Applications for H-Tbu-Gly-Otbu-HCl in Peptide and Peptoid Research


Solid-Phase Synthesis of Conformationally Constrained Peptoids

As demonstrated by the exclusive cis-amide bond geometry of NtBu-containing peptoids [1], H-Tbu-Gly-Otbu-HCl is an essential building block for researchers constructing peptoid libraries with defined secondary structures. Its use allows for the rational design of peptoid helices and other foldamers with predictable conformations, which is crucial for studying structure-activity relationships and developing peptoid-based therapeutics.

Precursor for N-Alkylated Peptide Therapeutics

In the pharmaceutical industry, N-alkylation is a common strategy to enhance the metabolic stability and membrane permeability of peptide drugs. H-Tbu-Gly-Otbu-HCl serves as a direct precursor for introducing an N-tert-butyl glycine residue into peptide sequences, streamlining the synthesis of advanced intermediates and APIs for drug candidates targeting conditions like metabolic disorders or as enzyme inhibitors [2].

Orthogonal Protection Strategies in Complex Peptide Assembly

For the total synthesis of complex natural products or multifunctional peptides, the dual tBu/OtBu protection of H-Tbu-Gly-Otbu-HCl offers an orthogonal handle. This allows for the sequential deprotection and site-specific elongation of a peptide chain from either the N- or C-terminus without interference . This level of control is paramount for achieving high overall yields and purity in multi-step synthetic sequences where simpler, single-protected building blocks would fail.

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